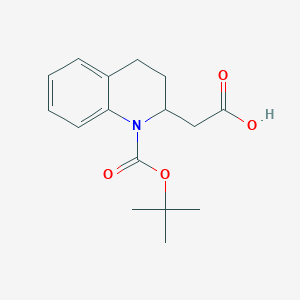

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid

Description

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid (CAS: 1780999-60-1) is a synthetic intermediate featuring a tetrahydroquinoline core modified with a tert-butoxycarbonyl (Boc) protective group and an acetic acid side chain. Its molecular formula is C₁₆H₂₁NO₄, with a molecular weight of 291.34 g/mol . The Boc group enhances steric protection of the nitrogen atom, making the compound valuable in peptide synthesis and medicinal chemistry where selective deprotection is required.

Properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-12(10-14(18)19)9-8-11-6-4-5-7-13(11)17/h4-7,12H,8-10H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCJUNNXZVNMDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC2=CC=CC=C21)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid typically involves the protection of the amine group on the tetrahydroquinoline ring with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored for the efficient and sustainable synthesis of tert-butyl esters, which could be adapted for the production of 2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid .

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the quinoline ring or other parts of the molecule.

Substitution: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: The Boc group is typically removed using strong acids like TFA or hydrochloric acid (HCl) in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.

Scientific Research Applications

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to study the effects of quinoline derivatives on biological systems.

Industry: It can be used in the production of bioactive compounds and as a building block in organic synthesis

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid involves its ability to act as a precursor to other bioactive molecules. The Boc group serves as a protecting group for the amine, allowing for selective reactions to occur at other sites on the molecule. Upon deprotection, the free amine can interact with various molecular targets and pathways, depending on the specific application .

Comparison with Similar Compounds

Structural Variations

The compound’s structural analogs differ in three key aspects:

Presence of the Boc Group: The Boc group distinguishes it from unprotected derivatives like 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetic acid (CAS: 5622-49-1, MFCD11869129), which lacks steric protection, increasing its reactivity in nucleophilic reactions .

Ring System: Isoquinoline derivatives (e.g., 2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)acetic acid, CAS: 1158755-33-9) exhibit distinct aromatic stacking and solubility profiles compared to quinoline-based analogs due to differences in π-π interactions .

Substituent Position and Stereochemistry: Substitution at the 2-yl position (target compound) versus 3-yl (e.g., (R)-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid, CAS: 332064-64-9) impacts molecular geometry and chiral recognition in enzymatic processes .

Physicochemical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid | 1780999-60-1 | C₁₆H₂₁NO₄ | 291.34 | Boc-protected quinoline core; acetic acid at 2-yl position |

| 2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid | 5622-49-1 | C₁₁H₁₃NO₂ | 191.23 | Unprotected quinoline; higher reactivity due to free amine |

| 2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetic acid | 1158755-34-0 | C₁₆H₂₁NO₄ | 291.34 | Isoquinoline core; Boc group at 2-yl position |

| (R)-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid | 332064-64-9 | C₁₆H₂₁NO₄ | 291.34 | Chiral center (R-configuration); potential for enantioselective synthesis |

| 2-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetic acid | 81745-21-3 | C₁₁H₁₁NO₃ | 205.21 | Oxo group at 2-position; increased polarity |

Biological Activity

2-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid (CAS No. 1780999-60-1) is a compound of interest due to its potential biological activities. It belongs to the class of tetrahydroquinoline derivatives, which have been studied for various pharmacological effects including antitumor, antibacterial, and neuroprotective activities. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms of action and therapeutic potential.

- Molecular Formula: C16H21NO4

- Molecular Weight: 291.34 g/mol

- CAS Number: 1780999-60-1

- MDL Number: MFCD28140875

The biological activity of 2-(1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid can be attributed to its structural characteristics that allow it to interact with various biological targets:

- GPER Modulation : Research indicates that tetrahydroquinoline derivatives can modulate G protein-coupled estrogen receptors (GPER), which are implicated in cancer cell proliferation. Compounds designed with modifications on the tetrahydroquinoline scaffold have shown antiproliferative effects against renal and liver cancer cells at micromolar concentrations .

- Antioxidant Activity : The presence of the tetrahydroquinoline structure is associated with antioxidant properties, which may contribute to neuroprotective effects by reducing oxidative stress in neuronal cells.

- Inhibition of Tumor Growth : In vitro studies have demonstrated that certain derivatives exhibit significant growth inhibitory activity against various cancer cell lines, suggesting a potential role in cancer therapy .

Antiproliferative Effects

A study evaluated the antiproliferative effects of several tetrahydroquinoline derivatives, including 2-(1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid. The results were quantified using half-maximal inhibitory concentration (IC50) values:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MIA Paca-2 (Pancreatic Cancer) | < 50 |

| Compound B | RCC4-VA (Renal Cancer) | < 50 |

| Compound C | Hep G2 (Liver Cancer) | > 50 |

These findings indicate that while some derivatives show promising activity against specific cancer types, others may require further optimization to enhance efficacy .

Case Studies

- Case Study on GPER Interaction : A compound structurally similar to 2-(1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-yl)acetic acid was tested for its ability to bind and activate GPER in various cancer cell lines. The study found that activation of GPER led to downstream signaling that inhibited tumor growth and induced apoptosis in cancer cells .

- Neuroprotective Potential : Another study investigated the neuroprotective effects of tetrahydroquinoline derivatives in models of neurodegeneration. The compounds were shown to reduce neuronal cell death induced by oxidative stress through modulation of antioxidant pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.